An In-depth Technical Guide on the Core Chemical Properties of Eicosapentaenoic Acid Methyl Ester
An In-depth Technical Guide on the Core Chemical Properties of Eicosapentaenoic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eicosapentaenoic acid (EPA) methyl ester is the methyl ester form of the omega-3 fatty acid, eicosapentaenoic acid. It is a crucial reference standard in the analysis of fatty acids and a significant molecule in biomedical research due to the biological activities of its parent compound, EPA.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of eicosapentaenoic acid methyl ester, detailed experimental protocols for its synthesis and analysis, and insights into its role in biological signaling pathways.
Chemical and Physical Properties
Eicosapentaenoic acid methyl ester is a light yellow, odorless liquid at room temperature.[2] It is a polyunsaturated fatty acid methyl ester with five cis double bonds.
General Properties
| Property | Value | Source(s) |
| Chemical Name | (5Z,8Z,11Z,14Z,17Z)-Icosa-5,8,11,14,17-pentaenoic acid methyl ester | [3] |
| Synonyms | EPA methyl ester, Methyl eicosapentaenoate | [1][4] |
| CAS Number | 2734-47-6 | [1][3][4] |
| Molecular Formula | C₂₁H₃₂O₂ | [1][3][4][5] |
| Molecular Weight | 316.48 g/mol | [1][4] |
Physical Properties
| Property | Value | Source(s) |
| Physical State | Liquid | [2] |
| Appearance | Light yellow | [2] |
| Odor | Odorless | [2] |
| Boiling Point | 115-125 °C at 0.005 Torr | [6] |
| Melting Point | Not definitively determined | |
| Flash Point | 104 °C (closed cup) | [6] |
| Density | ~0.912 g/cm³ (predicted) | [6] |
Solubility
| Solvent | Solubility | Source(s) |
| Ethanol | Soluble | [7] |
| Dimethylformamide (DMF) | Soluble | |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | |
| Water | Insoluble |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of eicosapentaenoic acid methyl ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the terminal methyl group, the methylene (B1212753) groups of the aliphatic chain, the bis-allylic protons between the double bonds, the olefinic protons, and the methyl ester group. The olefinic protons typically appear in the range of 5.3-5.4 ppm. The methyl ester protons will present as a sharp singlet around 3.7 ppm.[8]
-
¹³C-NMR: The carbon-13 NMR spectrum will exhibit distinct signals for the carbonyl carbon of the ester group (around 174 ppm), the olefinic carbons (in the range of 127-132 ppm), the methyl carbon of the ester (around 51 ppm), and the various methylene and methyl carbons of the long aliphatic chain.[9]
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is a standard technique for the analysis of fatty acid methyl esters.[10][11] The electron ionization (EI) mass spectrum of eicosapentaenoic acid methyl ester is characterized by a molecular ion peak (M⁺) at m/z 316. However, due to the polyunsaturated nature of the molecule, the molecular ion peak can be weak or absent in EI-MS.[10][11] Common fragmentation patterns for fatty acid methyl esters include a base peak at m/z 74, corresponding to the McLafferty rearrangement product, and a series of hydrocarbon fragments.[12]
Infrared (IR) Spectroscopy
The infrared spectrum of eicosapentaenoic acid methyl ester will display characteristic absorption bands. Key expected peaks include: a strong C=O stretching vibration for the ester group around 1740 cm⁻¹, C-H stretching vibrations for the aliphatic chain just below 3000 cm⁻¹, and C=C stretching vibrations for the olefinic groups around 1650 cm⁻¹.
Experimental Protocols
Synthesis of Eicosapentaenoic Acid Methyl Ester (Transesterification)
Eicosapentaenoic acid methyl ester is commonly prepared from fish oil or other sources rich in EPA through a process called transesterification.
Methodology:
-
Preparation of Catalyst: A solution of a strong base (e.g., sodium hydroxide (B78521) or potassium hydroxide) in methanol (B129727) is prepared.
-
Reaction: The oil containing EPA triglycerides is mixed with a large excess of methanol. The methanolic base solution is then added to the oil-methanol mixture.
-
Reaction Conditions: The reaction is typically carried out at a specific temperature (e.g., 60°C) with constant stirring for a defined period (e.g., 1-2 hours).
-
Separation: After the reaction is complete, the mixture is allowed to settle. Two layers will form: an upper layer of fatty acid methyl esters (including eicosapentaenoic acid methyl ester) and a lower layer of glycerol.
-
Purification: The upper layer containing the methyl esters is separated and washed with water to remove any residual catalyst, methanol, and glycerol. The product is then dried over an anhydrous salt like sodium sulfate.
-
Isolation: The final product can be further purified by distillation or chromatography to obtain high-purity eicosapentaenoic acid methyl ester.
Caption: Transesterification workflow for the synthesis of eicosapentaenoic acid methyl ester.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the qualitative and quantitative analysis of fatty acid methyl esters.
Methodology:
-
Sample Preparation: A sample containing eicosapentaenoic acid methyl ester is dissolved in a suitable solvent (e.g., hexane). An internal standard may be added for quantitative analysis.
-
GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column suitable for FAME analysis (e.g., a wax-type column). The oven temperature is programmed to ramp up to separate the different fatty acid methyl esters based on their boiling points and polarity.
-
MS Detection: The separated components eluting from the GC column are introduced into the mass spectrometer. The mass spectrometer is operated in electron ionization (EI) mode.
-
Data Analysis: The resulting mass spectra are compared with a library of known spectra (e.g., NIST) to identify the compounds. The retention time is also used for identification. For quantification, the peak area of the analyte is compared to the peak area of the internal standard.
Caption: Experimental workflow for the analysis of eicosapentaenoic acid methyl ester by GC-MS.
Biological Signaling Pathways
Eicosapentaenoic acid methyl ester is primarily of biological interest due to its in vivo hydrolysis to eicosapentaenoic acid (EPA). EPA is a precursor to a class of specialized pro-resolving mediators (SPMs) called resolvins, and it can also directly interact with cell surface receptors to modulate inflammatory signaling.
Biosynthesis of Resolvin E1 from EPA
Resolvin E1 (RvE1) is a potent anti-inflammatory and pro-resolving lipid mediator that is biosynthesized from EPA through a multi-step enzymatic pathway.[6][13][14]
Caption: Biosynthesis pathway of Resolvin E1 from Eicosapentaenoic Acid.
EPA-Mediated Signaling through GPR120
EPA can directly activate G protein-coupled receptor 120 (GPR120), which is expressed on macrophages and other immune cells.[2][15][16][17] This interaction triggers a signaling cascade that ultimately leads to the inhibition of pro-inflammatory pathways.
Caption: EPA signaling through the GPR120 receptor leading to anti-inflammatory effects.
Conclusion
Eicosapentaenoic acid methyl ester is a well-characterized molecule with defined chemical and physical properties. Its synthesis via transesterification and analysis by GC-MS are established and reliable methods. The biological significance of this compound is intrinsically linked to its parent molecule, EPA, which plays a critical role in the resolution of inflammation through the production of resolvins and by direct interaction with cellular receptors. This technical guide provides foundational knowledge for researchers and professionals working with this important fatty acid ester.
References
- 1. 二十碳五烯酸甲酯 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. 2734-47-6 CAS MSDS (CIS-5,8,11,14,17-EICOSAPENTAENOIC ACID METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. ez.restek.com [ez.restek.com]
- 5. 5,8,11,14,17-Eicosapentaenoic acid, methyl ester, (all-Z)- [webbook.nist.gov]
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- 13. Synthesis and NMR characterization of the methyl esters of eicosapentaenoic acid monoepoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
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